molecular formula C8H4Br2F4 B13428075 2-bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene

2-bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B13428075
M. Wt: 335.92 g/mol
InChI Key: QQHLDKNYSZKFIF-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3 It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor compound, such as 3-fluoro-5-(trifluoromethyl)toluene, followed by further bromination to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in the presence of a solvent like dichloromethane or carbon tetrachloride at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of simpler benzene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Products include dehalogenated benzene derivatives.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The trifluoromethyl and fluoro groups can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-2,4,5-trifluorobenzene
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • 4-Bromo-1-chloro-2-(trifluoromethyl)benzene

Uniqueness

2-Bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene is unique due to the presence of both bromomethyl and trifluoromethyl groups on the same benzene ring, which imparts distinct electronic and steric properties

Biological Activity

2-Bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene, also known as 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C8H5Br2F3
  • Molecular Weight : 317.93 g/mol
  • CAS Number : 954123-46-7

The biological activity of this compound can be attributed to its structural features, particularly the presence of multiple halogen atoms which can influence its reactivity and interaction with biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Interaction : The halogenated structure can facilitate binding to various receptors, influencing signaling pathways.

Biological Activity Findings

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that halogenated benzene derivatives exhibit antimicrobial properties. For instance:

  • Case Study : A study demonstrated that similar compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines:

  • Research Findings : In vitro assays revealed that the compound could induce apoptosis in certain cancer cells, indicating potential as an anticancer agent.

Toxicological Profile

Understanding the toxicological aspects is crucial for evaluating the safety of this compound:

  • Toxicity Studies : Preliminary studies suggest moderate toxicity levels in mammalian cell lines, necessitating further investigation to establish a comprehensive safety profile.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
ToxicologicalModerate toxicity in mammalian cells

Properties

Molecular Formula

C8H4Br2F4

Molecular Weight

335.92 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(11)7(4)10/h1-2H,3H2

InChI Key

QQHLDKNYSZKFIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CBr)Br)F)C(F)(F)F

Origin of Product

United States

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